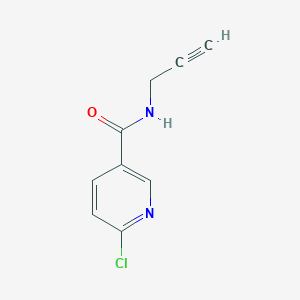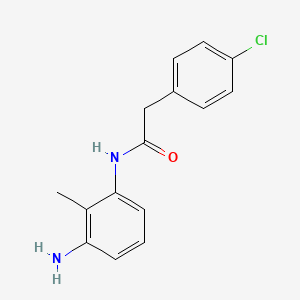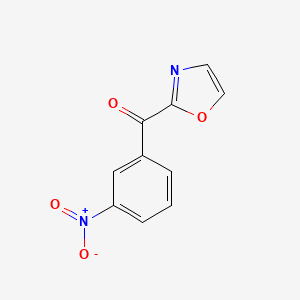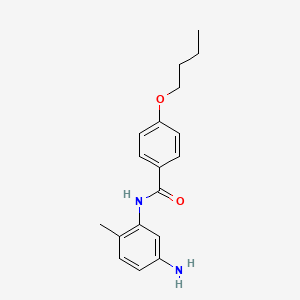
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a methyl group, and a butoxybenzamide moiety, which contribute to its distinctive properties.
Orientations Futures
The synthesized compounds of “N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method . This suggests potential future directions in antimicrobial and antioxidant research.
Mécanisme D'action
Target of Action
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide is a derivative of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Its parent compound, n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, has been reported to exhibit antimicrobial and antioxidant activities .
Biochemical Pathways
Given the antimicrobial and antioxidant activities of its parent compound , it can be inferred that this compound might affect pathways related to microbial growth and oxidative stress.
Pharmacokinetics
The parent compound, n-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, is reported to have a melting point of 133-135°c and a predicted boiling point of 5373±600 °C . It is slightly soluble in DMSO and Methanol . These properties might influence the bioavailability of the compound.
Result of Action
Given the antimicrobial and antioxidant activities of its parent compound , it can be inferred that this compound might inhibit the growth of microbes and reduce oxidative stress in cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methylphenyl)-4-butoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Applications De Recherche Scientifique
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial and antioxidant activities.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: An intermediate for the preparation of imatinib, an anticancer agent.
Uniqueness
N-(5-Amino-2-methylphenyl)-4-butoxybenzamide is unique due to its butoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields of research.
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-4-11-22-16-9-6-14(7-10-16)18(21)20-17-12-15(19)8-5-13(17)2/h5-10,12H,3-4,11,19H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLZOOQZKYRBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


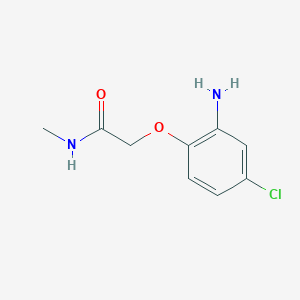
![2-Bromo-6-methoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072797.png)
![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)

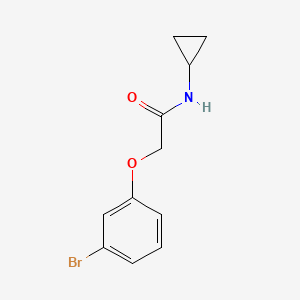
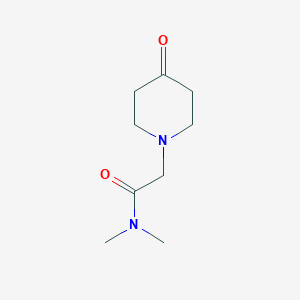
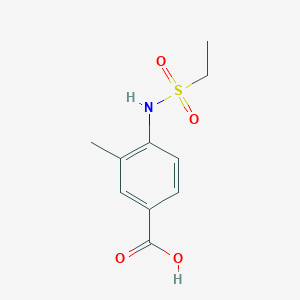


amine](/img/structure/B3072847.png)
